3-Fluoro-4-(piperidin-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-(piperidin-3-yl)pyridine is a fluorinated pyridine derivative with a piperidine moietyThe presence of a fluorine atom in the pyridine ring imparts unique electronic properties, making it a valuable building block in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(piperidin-3-yl)pyridine typically involves the fluorination of a pyridine derivative followed by the introduction of the piperidine moiety. One common method involves the reaction of 3-bromo-4-nitropyridine N-oxide with a fluorinating agent such as Bu4N+F− in DMF at room temperature to produce 3-fluoro-4-nitropyridine N-oxide. This intermediate is then subjected to catalytic hydrogenation to yield 3-fluoro-4-aminopyridine, which is further reacted with piperidine under appropriate conditions to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. The choice of fluorinating agents and reaction conditions is optimized to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(piperidin-3-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the piperidine moiety.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Fluorinating Agents: Bu4N+F− in DMF for fluorination.
Catalysts: Palladium or nickel catalysts for hydrogenation reactions.
Solvents: DMF, THF, and other polar aprotic solvents are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while cyclization reactions can produce complex heterocycles .
Scientific Research Applications
3-Fluoro-4-(piperidin-3-yl)pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is used in the development of herbicides and insecticides due to its unique chemical properties.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(piperidin-3-yl)pyridine involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can influence the electronic distribution, enhancing the compound’s binding affinity to certain enzymes or receptors. The piperidine moiety can further modulate the compound’s pharmacokinetic properties, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(piperidin-3-yl)pyridine
- 3-Fluoro-2-(piperidin-3-yl)pyridine
- 4-Fluoro-3-(piperidin-3-yl)pyridine
Uniqueness
3-Fluoro-4-(piperidin-3-yl)pyridine is unique due to the specific positioning of the fluorine atom and the piperidine moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in various synthetic and research applications .
Properties
Molecular Formula |
C10H13FN2 |
---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
3-fluoro-4-piperidin-3-ylpyridine |
InChI |
InChI=1S/C10H13FN2/c11-10-7-13-5-3-9(10)8-2-1-4-12-6-8/h3,5,7-8,12H,1-2,4,6H2 |
InChI Key |
GMZNSSJIPNJOKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=C(C=NC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.